molecular formula C19H19N3O3S B11332355 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11332355
M. Wt: 369.4 g/mol
InChI Key: FCDKTGKNNNCNTL-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide is a compound belonging to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-ethoxyphenyl-1,2,4-thiadiazole. This intermediate is then reacted with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and ultimately the death of bacterial or cancer cells. Additionally, the compound may interact with cellular membranes, leading to increased permeability and cell lysis .

Comparison with Similar Compounds

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O3S/c1-3-24-15-9-7-14(8-10-15)18-21-19(26-22-18)20-17(23)12-25-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,20,21,22,23)

InChI Key

FCDKTGKNNNCNTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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